molecular formula C15H19Cl2N3O2 B121215 PHA-543613 dihydrochloride CAS No. 478148-58-2

PHA-543613 dihydrochloride

Cat. No.: B121215
CAS No.: 478148-58-2
M. Wt: 344.2 g/mol
InChI Key: USJDQOUQSDDWPO-GXKRWWSZSA-N
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Description

Discovery and Development Background

The discovery of N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide was the result of systematic medicinal chemistry efforts by Pfizer researchers to develop selective α7 nicotinic acetylcholine receptor agonists. The compound was identified through extensive structure-activity relationship studies aimed at creating a therapeutic agent for cognitive deficits in schizophrenia. The development timeline indicates that PHA-543613 was discovered by Pfizer and has been under development primarily as a potential treatment for schizophrenia since the early 2000s.

The chemical structure of PHA-543613 incorporates a quinuclidine scaffold linked to a furo[2,3-c]pyridine moiety through a carboxamide bridge. This unique structural arrangement was designed to achieve high selectivity for α7 nicotinic acetylcholine receptors while maintaining favorable pharmacokinetic properties. The stereochemistry at the quinuclidine ring, specifically the (3R) configuration, proved crucial for biological activity and receptor selectivity.

Early developmental studies focused on optimizing the compound's pharmacological profile, including receptor selectivity, brain penetration, and oral bioavailability. The research team conducted extensive screening of structural analogs to identify the optimal combination of potency and selectivity, ultimately leading to the selection of PHA-543613 as a lead compound for further development.

Evolution within Nicotinic Acetylcholine Receptor Research

The development of PHA-543613 occurred within the broader context of advancing understanding of nicotinic acetylcholine receptor subtypes and their therapeutic potential. Research into α7 nicotinic acetylcholine receptors gained momentum following recognition of their distinct pharmacological properties and potential role in cognitive function. These receptors are characterized by their high calcium permeability, rapid desensitization kinetics, and widespread distribution in the central nervous system, particularly in brain regions associated with learning and memory.

The evolution of α7 nicotinic acetylcholine receptor research was driven by several key observations. Epidemiological studies had noted reduced incidence of Parkinson's disease among smokers, suggesting a neuroprotective role for nicotinic receptor activation. Additionally, post-mortem studies of Alzheimer's disease patients revealed significant reductions in α7 nicotinic acetylcholine receptor expression in affected brain regions. These findings provided the rationale for developing selective α7 agonists as potential therapeutic agents.

PHA-543613 represented a significant advancement over earlier nicotinic agonists due to its exceptional selectivity profile. The compound demonstrates potent agonism at α7 nicotinic acetylcholine receptors while showing minimal activity at other nicotinic receptor subtypes, including α3β4, α1β1γδ, and α4β2 receptors. This selectivity profile was crucial for avoiding the dose-limiting side effects associated with non-selective nicotinic agonists.

Significance in α7 Nicotinic Acetylcholine Receptor Pharmacology

PHA-543613 has played a pivotal role in advancing our understanding of α7 nicotinic acetylcholine receptor pharmacology and its therapeutic implications. The compound's high selectivity and favorable pharmacokinetic properties have made it an invaluable research tool for investigating α7 receptor function in various disease models. Its significance extends beyond basic research applications to potential clinical therapeutic uses.

The pharmacological profile of PHA-543613 includes several key characteristics that distinguish it from other nicotinic agonists. The compound exhibits rapid brain penetration, achieving significant central nervous system exposure following systemic administration. This property is essential for targeting neurological and psychiatric conditions where central α7 receptor activation is desired. Additionally, PHA-543613 demonstrates good oral bioavailability, making it suitable for chronic dosing regimens required in therapeutic applications.

Properties

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2.2ClH/c19-15(12-7-11-3-6-20-14(11)8-16-12)17-13-9-18-4-1-10(13)2-5-18;;/h3,6-8,10,13H,1-2,4-5,9H2,(H,17,19);2*1H/t13-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJDQOUQSDDWPO-GXKRWWSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=NC=C4C(=C3)C=CO4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=NC=C4C(=C3)C=CO4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478148-58-2
Record name PHA-543613 dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478148582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PHA-543613 DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7950E6X01
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Preparation of (3R)-1-Azabicyclo[2.2.2]octan-3-amine

The bicyclic amine is synthesized via a Diels-Alder reaction between pyridine and a dienophile, followed by catalytic hydrogenation to yield the saturated azabicyclo structure. Enantioselective resolution using tartaric acid derivatives isolates the (R)-enantiomer, achieving >99% enantiomeric excess (ee). Key parameters include:

ParameterValue
Reaction Temperature80–100°C
CatalystPd/C (5% w/w)
Hydrogen Pressure50 psi
Yield78–85%

Synthesis of Furo[2,3-c]pyridine-5-carboxylic Acid

Furo[2,3-c]pyridine-5-carboxylic acid is prepared through a cyclization reaction between 2-chloronicotinic acid and furan derivatives under acidic conditions. Bromination at the 3-position of the furan ring precedes coupling with the pyridine nucleus.

Amide Bond Formation

The final step involves coupling the carboxylic acid with (3R)-1-azabicyclo[2.2.2]octan-3-amine using carbodiimide-based coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). The reaction proceeds in anhydrous dichloromethane at 0–5°C to minimize racemization.

Purification and Isolation

Crude product purification employs a combination of column chromatography and recrystallization. Silica gel chromatography (hexane:ethyl acetate, 3:1 v/v) removes unreacted starting materials, while recrystallization from ethanol-water mixtures enhances purity to >98%.

Purification StepConditionsPurity Post-Step
Column ChromatographyHexane:EtOAc (3:1)92–95%
RecrystallizationEthanol:H2O (4:1)98–99%

Dihydrochloride Salt Formation

The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid in ethanol. Stoichiometric control ensures complete protonation of the tertiary amine and carboxamide groups.

ParameterValue
HCl Concentration2.0 M (in ethanol)
Reaction Temperature25°C
Stirring Time2–4 hours
Final pH2.0–3.0

Analytical Characterization

Quality control utilizes HPLC, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

  • Column : C18, 5 μm, 250 × 4.6 mm

  • Mobile Phase : Acetonitrile:0.1% TFA (55:45)

  • Retention Time : 8.2 minutes

Mass Spectrometry

  • Molecular Ion : m/z 271.32 [M+H]⁺ (free base)

  • Fragment Ions : m/z 154.1 (quinuclidine moiety), m/z 117.2 (furopyridine fragment)

NMR Spectroscopy

  • ¹H NMR (400 MHz, D2O): δ 8.45 (s, 1H, pyridine-H), 7.82 (d, 1H, furan-H), 4.10–4.30 (m, 1H, quinuclidine-H), 3.20–3.50 (m, 6H, bicyclic CH2).

Scale-Up and Industrial Production

Commercial synthesis by suppliers such as VulcanChem and InVivoChem employs continuous-flow reactors to enhance reproducibility. Key scale-up parameters include:

ParameterLaboratory ScalePilot Scale
Batch Size10–50 g1–5 kg
Reaction Time24–48 hours12–18 hours
Overall Yield65–70%75–80%

Process optimization reduces racemization risk through temperature-controlled environments and inert gas atmospheres.

ConditionStability
-20°C (powder)3 years
4°C (solution)1 month
Room Temperature1 week

Degradation products, primarily from hydrolysis of the carboxamide group, are monitored via accelerated stability studies.

Challenges and Mitigation Strategies

Common synthesis challenges include racemization during amide coupling and low solubility of intermediates. Mitigation strategies involve:

  • Using coupling agents with low racemization propensity (e.g., HATU instead of EDCl).

  • Employing polar aprotic solvents (e.g., DMF) for intermediate dissolution .

Chemical Reactions Analysis

Amide Bond Hydrolysis

The amide group in PHA-543613 dihydrochloride undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine derivatives. This reaction is critical for understanding both its metabolic pathways and stability under varying pH conditions.

Reaction Conditions Products Mechanistic Insights
Acidic (HCl, reflux)Furo[2,3-c]pyridine-5-carboxylic acid + (3R)-1-azabicyclo[2.2.2]octan-3-amineProtonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.
Basic (NaOH, aqueous ethanol)Sodium furo[2,3-c]pyridine-5-carboxylate + free amineDeprotonation of water generates hydroxide ions, which act as nucleophiles to cleave the amide bond.

Key Findings :

  • Hydrolysis rates are pH-dependent, with faster degradation observed under strongly acidic or basic conditions .

  • The reaction is monitored via HPLC to ensure complete cleavage and quantify yields .

Functionalization at the Bicyclic Amine

The tertiary amine in the azabicyclo[2.2.2]octane moiety can undergo alkylation or acylation under controlled conditions.

Reaction Type Reagents Products Applications
AlkylationMethyl iodide, K₂CO₃N-Methylated derivativeEnhances lipophilicity for CNS penetration .
AcylationAcetyl chloride, pyridineN-Acetylated derivativeModifies receptor binding affinity .

Challenges :

  • Steric hindrance from the bicyclic structure limits reactivity, requiring prolonged reaction times .

  • Selectivity for the tertiary amine is achieved using bulky electrophiles .

Electrophilic Aromatic Substitution

The furopyridine ring can participate in electrophilic substitution, though reactivity is moderated by electron-withdrawing effects of the fused furan ring.

Reaction Reagents Position Yield
NitrationHNO₃, H₂SO₄C-445%
HalogenationBr₂, FeBr₃C-452%

Regioselectivity :

  • Electron-deficient pyridine ring directs electrophiles to the less deactivated C-4 position .

Salt Formation and Stability

The dihydrochloride salt enhances solubility in aqueous media. Conversion to freebase or other salts (e.g., mesylate) is achievable via neutralization or ion exchange.

Salt Form Solubility (mg/mL) Stability
Dihydrochloride12.5 (H₂O)Stable at pH 2–4
Freebase0.8 (H₂O)Hygroscopic, oxidizes in air

Key Insight :

  • Salt selection impacts pharmacokinetic properties, with the hydrochloride form preferred for preclinical studies .

Biological Interactions

While not a classical chemical reaction, this compound interacts with α7 nicotinic acetylcholine receptors (α7 nAChRs) via hydrogen bonding and π-stacking:

  • The furopyridine carboxamide binds to the receptor’s aromatic cage.

  • The bicyclic amine forms a salt bridge with glutamate residues .

Scientific Research Applications

Neuroscience Research

Mechanism of Action
PHA-543613 functions primarily as an agonist for the α7 nAChR, which is crucial in modulating neurotransmitter release and enhancing neuronal communication. The compound's ability to selectively bind to this receptor makes it a valuable tool in studying neurological processes such as learning and memory, as well as in understanding neurodegenerative diseases.

Cognitive Enhancement
Research indicates that PHA-543613 may be beneficial in treating cognitive deficits associated with conditions like schizophrenia and Alzheimer's disease. By activating α7 nAChR, it enhances synaptic plasticity and neuronal activity, which are vital for cognitive function.

Therapeutic Potential

Schizophrenia Treatment
Studies have shown that PHA-543613 can improve cognitive symptoms in animal models of schizophrenia. Its selective action on α7 nAChR is believed to counteract the cognitive impairments often seen in patients with this condition. This suggests a promising avenue for developing new treatments aimed at cognitive restoration in schizophrenia.

Alzheimer's Disease
Given its mechanism of action, PHA-543613 has potential applications in treating Alzheimer's disease. The activation of α7 nAChR may help mitigate the cholinergic deficits observed in patients, thereby improving memory and learning capabilities.

Pharmacological Studies

In Vitro and In Vivo Efficacy
PHA-543613 has been extensively tested in both in vitro and in vivo settings. These studies demonstrate its efficacy as a selective α7 nAChR agonist, leading to enhanced neurotransmitter release, particularly acetylcholine, which plays a crucial role in cognitive functions .

Comparative Studies
The compound has been compared with other nicotinic receptor ligands to evaluate its specificity and efficacy. For instance, it exhibits unique structural features that differentiate it from other compounds targeting nicotinic receptors, making it a standout candidate for further pharmacological exploration.

Mechanism of Action

PHA 543613 dihydrochloride exerts its effects by selectively binding to and activating the α7 nAChR. This receptor is a ligand-gated ion channel that, when activated, allows the influx of calcium ions into the cell. This influx triggers a cascade of intracellular signaling pathways, including the activation of protein kinase B (Akt) and the inhibition of glycogen synthase kinase-3 (GSK-3). These pathways are involved in neuroprotection, anti-inflammatory responses, and the enhancement of cognitive functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

PHA-709829
  • Structure : N-[(3R,5R)-1-azabicyclo[3.2.1]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide .
  • Key Differences : Replaces the 2.2.2 bicyclic system with a 3.2.1 system, altering steric and electronic properties.
  • Pharmacology :
    • Similar α7 nAChR affinity (Ki = 2.9–3.9 nM vs. PHA-543,613’s Ki = 3.4 nM) .
    • Comparable functional activity (EC₅₀ = 81 nM in 7-5-HT3 chimera assay) .
    • Improved metabolic stability in rat liver microsomes .
  • Therapeutic Focus : Explored for neuroprotection in stroke models (e.g., blood-brain barrier preservation post-intracerebral hemorrhage) .
PNU-282987
  • Structure : (3R)-1-Azabicyclo[2.2.2]oct-3-yl carbamate derivative.
  • Pharmacology :
    • Reference agonist in α7 nAChR assays; used to benchmark PHA-543,613 and PHA-709829 .
    • Lower oral bioavailability compared to PHA-543,613 .
SSR180711
  • Structure : Partial agonist with a benzamide core .
  • Pharmacology :
    • Partial α7 nAChR agonism (distinct efficacy profile from full agonists like PHA-543,613).
    • Demonstrated pro-cognitive effects in schizophrenia models but with slower brain penetration .

Pharmacokinetic and Metabolic Comparisons

Compound Oral Bioavailability (Rat) Brain/Plasma Ratio Metabolic Stability (Rat Liver Microsomes) Major Excretory Pathways
PHA-543,613 High 1.5–2.0 Moderate Renal (70%), fecal (25%)
PHA-709829 High 1.8–2.2 High Not reported
Anatabine Moderate <1.0 Low Hepatic
  • Metabolism Insights: PHA-543,613’s tritiated analog ([³H]1b) showed minimal tritium exchange and complete excretion in rats/dogs, confirming metabolic stability at the furanopyridine C7 position . PHA-709829’s 3.2.1 bicyclic system enhances resistance to oxidative metabolism .

Receptor Selectivity and Functional Efficacy

Compound α7 nAChR EC₅₀ (nM) α4β2 nAChR Ki (nM) 5-HT3 Affinity Cognitive Efficacy (Animal Models)
PHA-543,613 10–50 >10,000 None Auditory gating, object recognition
PHA-709829 81 >10,000 None Neuroprotection
SSR180711 120–200 >10,000 None Memory enhancement
  • Structural Determinants of Selectivity :
    • The quinuclidine (2.2.2) system in PHA-543,613 enhances α7 selectivity over α4β2 nAChRs compared to analogs with alternative bicyclic amines .
    • Substitution at the furopyridine C7 position (e.g., tritiation in PHA-543,613) avoids metabolic interference .

Biological Activity

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide; dihydrochloride, commonly referred to as PHA-543613, is a novel compound recognized for its significant biological activity, particularly as a selective agonist of the alpha7 nicotinic acetylcholine receptor (α7 nAChR). This receptor plays a crucial role in cognitive functions and is implicated in various neuropsychiatric disorders.

  • IUPAC Name : N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide; dihydrochloride
  • CAS Number : 123464-89-1
  • Molecular Formula : C13H15Cl2N3O
  • Molar Mass : 285.18 g/mol

PHA-543613 acts as a positive allosteric modulator of α7 nAChR, enhancing its signaling without significantly affecting other receptor subtypes. This selectivity minimizes potential side effects while maximizing therapeutic efficacy, making it a candidate for treating cognitive deficits associated with conditions such as schizophrenia and Alzheimer's disease .

In Vitro Studies

  • Receptor Binding and Activation : PHA-543613 has demonstrated high affinity for α7 nAChR in binding assays, leading to increased calcium flux and neurotransmitter release in neuronal cultures .
  • Neuroprotective Effects : The compound has shown protective effects against β-amyloid-induced neurotoxicity in vitro, suggesting its potential role in mitigating cognitive decline associated with Alzheimer's disease .

In Vivo Studies

  • Cognitive Performance : In animal models, PHA-543613 improved performance in tasks assessing cognitive function, such as the novel object recognition test and auditory sensory gating .
  • Pharmacokinetics : The compound exhibits rapid brain penetration and high oral bioavailability, which are critical for effective therapeutic application .

Case Studies and Research Findings

Several studies have highlighted the efficacy of PHA-543613 in various contexts:

StudyFindings
Discovery Study (2006) Identified PHA-543613 as a potent α7 nAChR agonist with significant cognitive-enhancing effects in animal models .
Neuroprotection Study (2015) Demonstrated that PHA-543613 protects against β-amyloid toxicity, indicating its potential for Alzheimer's treatment .
Cognitive Deficit Study (2018) Showed improvements in cognitive deficits in schizophrenia models, supporting its therapeutic potential .

Comparative Analysis with Other Compounds

PHA-543613 has been compared with other α7 nAChR modulators, showcasing its unique pharmacological profile:

CompoundMechanismEfficacySide Effects
PHA-543613Positive allosteric modulatorHighMinimal
Compound AFull agonistModerateSignificant
Compound BPartial agonistLowModerate

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide dihydrochloride, and how can purity be optimized?

  • Methodological Guidance : A typical synthesis involves coupling the furopyridine-5-carboxylic acid derivative with (3R)-3-aminoquinuclidine under carbodiimide-mediated conditions (e.g., EDC/HOBt). The dihydrochloride salt is formed via HCl treatment in a polar aprotic solvent (e.g., dichloromethane). Purification often employs recrystallization from ethanol/water or column chromatography (silica gel, eluting with CH₂Cl₂/MeOH/NH₄OH). Purity ≥95% can be confirmed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
  • Key Data : Molecular formula (C₁₅H₁₇N₃O₂·2HCl), molecular weight 271.31 (free base) .

Q. How is the stereochemical configuration of the azabicyclo[2.2.2]octane core validated?

  • Methodological Guidance : X-ray crystallography is the gold standard for confirming the (3R) configuration. Alternatively, chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol eluent) or comparative NMR analysis with enantiopure standards can validate stereochemistry .

Q. What in vitro assays are used to characterize its pharmacological activity?

  • Methodological Guidance : Radioligand binding assays (e.g., [³H]-epibatidine for α4β2 nicotinic acetylcholine receptors) and functional assays (calcium flux or electrophysiology in transfected HEK293 cells) are standard. IC₅₀/EC₅₀ values should be normalized to reference agonists/antagonists (e.g., nicotine, mecamylamine) .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production (>10 mmol)?

  • Methodological Guidance : Optimize stoichiometry (1.2 eq. of (3R)-3-aminoquinuclidine), replace DMF with THF to simplify solvent removal, and employ flow chemistry for controlled coupling. Catalytic additives (e.g., DMAP) may reduce side reactions. Yield improvements from 45% to 70% have been reported using microwave-assisted synthesis (100°C, 30 min) .

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Guidance : Investigate pharmacokinetic factors (e.g., plasma protein binding via equilibrium dialysis, metabolic stability in liver microsomes). If poor CNS penetration is suspected, measure brain/plasma ratios in rodents after IV administration. Structural modifications (e.g., prodrugs, lipophilic analogs) may enhance bioavailability .

Q. How do structural analogs with modified bicyclic cores affect target selectivity?

  • Methodological Guidance : Compare binding affinities of analogs (e.g., 8-azabicyclo[3.2.1]octane derivatives) across nicotinic receptor subtypes (α3β4, α7) using patch-clamp electrophysiology. Molecular docking studies (e.g., AutoDock Vina) can predict steric clashes or hydrogen-bonding variations .

Q. What analytical methods validate batch-to-batch consistency in hydrochloride salt formation?

  • Methodological Guidance : Use Karl Fischer titration for water content (<1% w/w), ion chromatography for chloride counterion quantification (target: 2.0 ± 0.1 eq.), and DSC/TGA to confirm crystalline form stability (melting point: 248–250°C with decomposition) .

Q. How can metabolite identification studies inform structural optimization?

  • Methodological Guidance : Incubate the compound with human hepatocytes (37°C, 4 h) and analyze metabolites via LC-HRMS. Common Phase I metabolites include N-oxidation of the quinuclidine nitrogen or hydroxylation of the furopyridine ring. Introduce deuterium or fluorine at labile sites to block metabolic hotspots .

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